Cas no 56648-85-2 ((+)-isostephodeline)

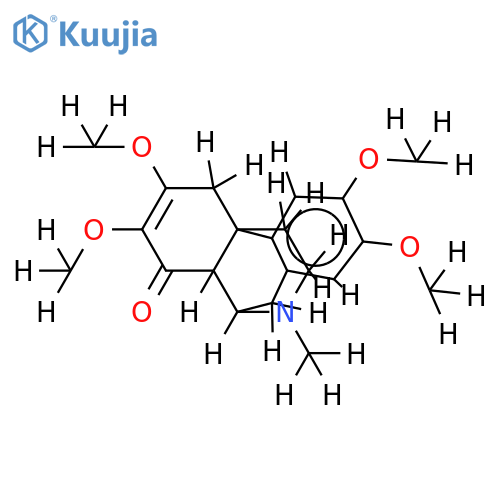

(+)-isostephodeline structure

商品名:(+)-isostephodeline

(+)-isostephodeline 化学的及び物理的性質

名前と識別子

-

- (+)-isostephodeline

- Tannagine

- 56648-85-2

- Isostephodeline

- Erromangine

- (+)-14-Epierromangine

- 14-Epi-(+)-isostephodeline

- (9α,13α,14α)-7,8-Didehydro-2,3,7,8-tetramethoxy-17-methylmorphinan-6-one

- (+)-erromangine

- Morphinan-8-one, 6,7-didehydro-2,3,6,7-tetramethoxy-17-methyl-, (9α,13α)- (9CI)

- GCA64885

-

- インチ: InChI=1S/C21H27NO5/c1-22-7-6-21-11-17(26-4)20(27-5)19(23)18(21)14(22)8-12-9-15(24-2)16(25-3)10-13(12)21/h9-10,14,18H,6-8,11H2,1-5H3

- InChIKey: WDSOILMKWXUDGC-UHFFFAOYSA-N

- ほほえんだ: O=C1C(OC)=C(OC)CC23C4=CC(OC)=C(OC)C=C4CC(N(C)CC2)C13

計算された属性

- せいみつぶんしりょう: 373.18892296g/mol

- どういたいしつりょう: 373.18892296g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 27

- 回転可能化学結合数: 4

- 複雑さ: 634

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 57.2Ų

(+)-isostephodeline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TargetMol Chemicals | TN6252-5 mg |

Isostephodeline |

56648-85-2 | 98% | 5mg |

¥ 4,420 | 2023-07-11 | |

| TargetMol Chemicals | TN6252-1 mL * 10 mM (in DMSO) |

Isostephodeline |

56648-85-2 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 4520 | 2023-09-15 | |

| TargetMol Chemicals | TN6252-5mg |

Isostephodeline |

56648-85-2 | 5mg |

¥ 4420 | 2024-07-20 | ||

| TargetMol Chemicals | TN6252-1 ml * 10 mm |

Isostephodeline |

56648-85-2 | 1 ml * 10 mm |

¥ 4520 | 2024-07-20 |

(+)-isostephodeline 関連文献

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

56648-85-2 ((+)-isostephodeline) 関連製品

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 42464-96-0(NNMTi)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

推奨される供給者

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量